molecular formula C8H16ClNO2 B3089829 Ethyl 2-aminocyclopentanecarboxylate hydrochloride CAS No. 119993-56-5

Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B3089829
CAS No.: 119993-56-5
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 119993-56-5) is a cyclopentane-derived organic compound featuring an ethyl ester group, a primary amine at the 2-position, and a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound exists in multiple stereoisomeric forms, such as the cis isomer (CAS: 142547-15-7) and enantiomers like (1R,2S)- and (1S,2R)-configurations, which are commercially available as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 2-aminocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119993-56-5
Record name Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119993-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminocyclopentanecarboxylate hydrochloride involves several steps. One common method includes the reaction of cyclopentanone with ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then subjected to aminolysis using ammonia or an amine to yield ethyl 2-aminocyclopentanecarboxylate. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
Ethyl 2-aminocyclopentanecarboxylate hydrochloride serves as an essential chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex molecules with specific configurations, which is crucial in the development of pharmaceuticals and agrochemicals. The compound can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds, enhancing the efficacy and safety profiles of drugs.

Biological Research

Ligand in Enzyme-Catalyzed Reactions
Research indicates that this compound may function as a ligand in enzyme-catalyzed reactions, influencing metabolic pathways within biological systems. Its ability to interact with specific enzymes suggests potential applications in drug design targeting metabolic disorders or enzyme inhibition.

Pharmacological Potential
Studies have shown that this compound exhibits various biological activities, including anti-inflammatory effects. For instance, it has been identified as a potential agonist for receptors involved in inflammatory responses, affecting neutrophil adhesion and other cellular processes critical to inflammation management.

Pharmaceutical Development

Drug Candidate for Neurological Disorders
Due to its unique pharmacological properties, this compound is being investigated as a candidate for drug development aimed at treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems or protect neuronal cells from damage .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized as a precursor for synthesizing fine chemicals. Its stability and solubility in aqueous solutions make it suitable for various chemical processes, including the manufacture of agrochemicals and specialty chemicals used in diverse applications .

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereochemistry significantly impacts its physicochemical properties and biological activity. lists several enantiomers, including:

Compound Name CAS Number Molecular Formula Purity Reference
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate 197916-36-2 C₈H₁₅NO₂·HCl 95%
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate 197904-11-3 C₈H₁₅NO₂·HCl 95%
cis-Ethyl 2-aminocyclopentanecarboxylate HCl 142547-15-7 C₈H₁₆ClNO₂ 99%

Key Observations :

  • The (1R,2S) and (1S,2R) enantiomers share the same molecular formula but differ in optical activity, affecting their interaction with chiral biological targets.

Cycloalkane-Based Esters

Compounds with similar cycloalkane backbones but varying substituents include:

Compound Name CAS Number Molecular Formula Key Differences Reference
Methyl 1-(methylamino)cyclopentanecarboxylate HCl - C₈H₁₆ClNO₂ Methyl ester and N-methyl group
Ethyl 4-aminocyclohexanecarboxylate 163343-71-3 C₉H₁₇NO₂ Cyclohexane ring
Ethyl 3-amino-dl-prolinate HCl 1253789-09-1 C₇H₁₅ClN₂O₂ Pyrrolidine ring (5-membered)

Key Observations :

  • Replacement of cyclopentane with cyclohexane (as in Ethyl 4-aminocyclohexanecarboxylate) increases ring size, affecting conformational flexibility and steric bulk .
  • The methyl ester analog () exhibits reduced lipophilicity compared to the ethyl ester, impacting membrane permeability .

Functional Analogs and Pharmacological Derivatives

and highlight compounds with structural or functional similarities:

Compound Name CAS Number Molecular Formula Key Features Reference
H-7 hydrochloride (protein kinase inhibitor) - C₁₄H₂₀ClN₃O₂S Isoquinoline sulfonamide core
Ethyl 4-(cyclopropylamino)butanoate 754125-43-4 C₉H₁₇NO₂ Linear chain with cyclopropyl
Ethyl 5-oxoazepane-4-carboxylate HCl 119993-56-5 C₉H₁₆ClNO₃ Seven-membered azepane ring

Key Observations :

  • The H-series inhibitors (e.g., H-7) share the hydrochloride salt feature but employ sulfonamide pharmacophores instead of cyclopentane, targeting kinase enzymes .
  • Ethyl 5-oxoazepane-4-carboxylate HCl (CAS: 119993-56-5) demonstrates how ring expansion (azepane vs. cyclopentane) modifies electronic and steric profiles .

Biological Activity

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

This compound can be synthesized through various methods, including enzymatic hydrolysis and chemical reactions involving cyclopentanecarboxylic acid derivatives. The compound is characterized by its unique cyclic structure which contributes to its biological properties.

Table 1: Synthesis Overview

MethodDescriptionYield
Enzymatic HydrolysisCALB-catalyzed hydrolysis of estersHigh
Chemical SynthesisCondensation reactions with aminesModerate

2. Pharmacological Properties

This compound has shown promising pharmacological effects in various studies:

  • Anti-inflammatory Activity : The compound acts as a selective COX-2 inhibitor, potentially reducing inflammation with fewer side effects compared to non-selective NSAIDs. This property is particularly significant in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 2: Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
NeuroprotectionModulation of neuroinflammatory pathways
AntimicrobialPotential against bacterial infections

3. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Inflammation : A study demonstrated that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of cyclic amino acids, where derivatives similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the cyclic structure and substitution patterns can significantly influence its pharmacological properties.

Table 3: SAR Insights

Structural VariationEffect on Activity
Substituents on N-atomEnhanced anti-inflammatory activity
Ring size alterationsModulation of neuroprotective effects

5. Conclusion

This compound exhibits significant biological activity, particularly in anti-inflammatory and neuroprotective contexts. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic potential through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure Ethyl 2-aminocyclopentanecarboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopentane ring functionalization. A validated approach includes:

  • Step 1 : Cyclopentanecarboxylic acid esterification with ethanol under acidic catalysis.
  • Step 2 : Stereoselective amination at the 2-position using chiral auxiliaries or catalysts (e.g., palladium on carbon with hydrogen gas) to control enantiomeric purity .
  • Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous ether.
  • Key Data :
CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee%)
Pd/C, H₂127895
Rh/Al₂O₃246585

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for proton environments and stereochemical assignments (e.g., coupling constants for cis/trans isomers) .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
  • Critical Parameters : Ensure anhydrous conditions during salt formation to avoid hydrolysis artifacts.

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during hydrogenation of Ethyl 2-aminocyclopentanecarboxylate precursors?

  • Methodological Answer : Discrepancies in stereochemistry often arise from substrate geometry or catalyst-substrate interactions. To resolve this:

  • Experimental Design :

Compare hydrogenation outcomes using Pd/C vs. Rh/Al₂O₃ under identical conditions.

Analyze steric effects by modifying substituents on the cyclopentane ring .

  • Case Study : Substrates with bulky groups at the 3-position favor cis-isomer formation (95% ee with Pd/C), while planar analogs yield racemic mixtures .

Q. How does this compound interact with biological systems, and what experimental models are suitable for studying these interactions?

  • Methodological Answer :

  • Biochemical Assays :
  • Enzyme Modification : React with carbonic anhydrase or other enzymes to study amidination effects on catalytic activity (e.g., UV-Vis assays for enzyme inhibition) .
  • Receptor Binding : Use radiolabeled analogs (e.g., 14C^{14}C-labeled ethyl ester) to track binding affinity in neuronal receptors .
  • Data Interpretation :
ApplicationModel SystemKey Finding
Enzyme ModificationHuman erythrocytes40% activity loss after amidination
Receptor InteractionRat brain homogenateSelective binding to GABA receptors

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing :

pH Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Hydrolysis accelerates above pH 7, forming cyclopentanecarboxylic acid .

Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., racemization observed >150°C) .

  • Recommendations : Store at 4°C in anhydrous, nitrogen-purged environments to extend shelf life.

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for stereoselective synthesis?

  • Resolution : Variability arises from:

  • Catalyst Purity : Commercial Pd/C batches may contain trace metals affecting reactivity.
  • Reaction Scale : Milligram-scale reactions often report higher ee% due to better mixing vs. industrial-scale processes .
    • Mitigation : Standardize catalyst sources and validate protocols across multiple labs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminocyclopentanecarboxylate hydrochloride

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